molecular formula C6H5N5O2 B7790405 CID 8397

CID 8397

Cat. No.: B7790405
M. Wt: 179.14 g/mol
InChI Key: VURKRJGMSKJIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 8397 is a useful research compound. Its molecular formula is C6H5N5O2 and its molecular weight is 179.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cell Biology Applications

    CID offers a way to control protein function with high precision and spatiotemporal resolution. It has been particularly valuable in studying signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing

    The development of proteolysis-targeting chimera-based scalable CID platforms enables inducible gene regulation and gene editing. These systems can fine-tune gene expression and multiplex biological signals, showing potential in both human cells and mouse models (Ma et al., 2023).

  • Reversible Control of Protein-Protein Interactions

    CID can be used to rapidly activate and deactivate protein interactions using light, enhancing spatiotemporal control and aiding in understanding dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Understanding Cellular Signaling

    CID helps resolve problems in cell biology by providing insights into signaling mechanisms, especially in the study of lipid second messengers and small GTPases. It helps explain the signaling paradox and enhances specificity in CID action (DeRose, Miyamoto, & Inoue, 2013).

  • Agricultural Research

    CID, in the context of carbon isotope discrimination, has applications in improving water use efficiency and productivity in crops like barley. It serves as a selection criterion in breeding programs (Anyia et al., 2007).

  • Regenerative Medicine

    In the field of regenerative medicine, the incorporation of inducible caspase-9 (iC9) into induced pluripotent stem cells (iPSCs) via CID provides a safety mechanism for clinical therapies, helping eliminate iPSCs and tumors originated from iPSCs (Ando et al., 2015).

  • Mass Spectrometry Applications

    CID is utilized in mass spectrometry for fragmenting ions in the analysis of complex samples, aiding in structure interpretation and metabolite detection (Zhang et al., 2009).

Properties

IUPAC Name

2-amino-1,5-dihydropteridine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURKRJGMSKJIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N=C(N2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N=C(N2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.